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Introduction
Peonidin, an O-methylated anthocyanidin, is a natural pigment responsible for the purplish-red

hues in various berries, flowers, and vegetables.[1] Beyond its role as a colorant, peonidin
exhibits potent antioxidant properties, making it a compound of significant interest for the

pharmaceutical, nutraceutical, and food industries.[2] Ultrasound-Assisted Extraction (UAE)

has emerged as a highly efficient and green technology for the extraction of bioactive

compounds from plant matrices.[3] This application note provides a detailed protocol for the

efficient extraction of peonidin from berries using UAE, followed by its quantification using

high-performance liquid chromatography (HPLC). The advantages of UAE include shorter

extraction times, reduced solvent consumption, and higher yields compared to traditional

methods, all while operating at lower temperatures to minimize the degradation of these heat-

sensitive compounds.[3]

Experimental Overview
This protocol outlines the necessary steps for the extraction and quantification of peonidin
from berry samples. The workflow involves sample preparation, ultrasound-assisted extraction,

and subsequent analysis of the extract using HPLC with Diode Array Detection (DAD).

Visualization of the Experimental Workflow
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Caption: Experimental workflow for ultrasound-assisted extraction and quantification of

peonidin from berries.

Materials and Reagents
Fresh or frozen berries (e.g., blueberries, cranberries)

Methanol (HPLC Grade)[4]

Ethanol

Hydrochloric Acid (HCl), 37%

Formic Acid

Acetonitrile (HPLC Grade)

Deionized Water

Peonidin standard (e.g., peonidin-3-glucoside)

Extraction Solvent: 80% Ethanol with 0.5% Formic Acid or Methanol with 2% HCl

Equipment
Homogenizer/Blender

Freeze-dryer (optional)

Grinder or mill
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Ultrasonic bath or probe sonicator

Centrifuge

Rotary evaporator

pH meter

Vortex mixer

Analytical balance

HPLC system with Diode Array Detector (DAD)

C18 HPLC column (e.g., 5-μm, 4.6 × 250 mm)

Syringe filters (0.22 µm)

Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for efficient extraction.

Washing and Drying: Thoroughly wash fresh berries with distilled water to remove any

surface contaminants. The berries can then be freeze-dried or dried in a hot air oven at a low

temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.

Grinding: Grind the dried berries into a fine powder (e.g., 40-60 mesh) to increase the

surface area for extraction.

Ultrasound-Assisted Extraction (UAE)
This protocol is based on optimized conditions reported for anthocyanin extraction from berries.

Mixing: Accurately weigh approximately 1.0 g of the powdered berry sample into a centrifuge

tube.
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Solvent Addition: Add 25 mL of the extraction solvent (e.g., 80% ethanol with 0.5% formic

acid) to achieve a solid-to-liquid ratio of 1:25 (w/v).

Sonication: Place the centrifuge tube in an ultrasonic bath. Sonicate the mixture for 20

minutes at a controlled temperature of 35°C.

Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-

extracted with fresh solvent, and the supernatants combined.

Concentration (Optional): The collected supernatant can be concentrated using a rotary

evaporator at a temperature below 40°C.

Quantification by HPLC-DAD
Preparation of Standards: Prepare a stock solution of a peonidin standard (e.g., peonidin-

3-glucoside) in methanol. From the stock solution, prepare a series of working standard

solutions with concentrations ranging from 0.5 µg/mL to 20 µg/mL by diluting with the mobile

phase.

Sample Preparation for HPLC: Filter the extracted sample through a 0.22 µm syringe filter

before injection into the HPLC system.

HPLC Conditions:

Instrument: A standard HPLC system equipped with a pump, autosampler, column oven,

and a Diode Array Detector (DAD).

Column: C18 reversed-phase column (e.g., 5-μm, 4.6 × 250 mm).

Mobile Phase A: Water with 1% Formic Acid.

Mobile Phase B: Acetonitrile.

Gradient Elution: A gradient elution is necessary for good separation. A typical gradient

might be: 0-6 min, 15% B; 6-20 min, 15-22% B; 20-35 min, 22-30% B.
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Flow Rate: 0.8 mL/min.

Injection Volume: 20 µL.

Column Temperature: 40°C.

Detection Wavelength: 520 nm.

Analysis and Quantification: Inject the prepared standards and samples into the HPLC

system. Identify the peonidin peak in the sample chromatogram by comparing the retention

time with that of the standard. Construct a calibration curve by plotting the peak area of the

standards against their concentration. Use the calibration curve to determine the

concentration of peonidin in the sample.

Data Presentation
The following tables summarize key parameters for the ultrasound-assisted extraction of

peonidin and its content in various berries.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Anthocyanins from Berries

Parameter Optimized Value Reference

Solvent Composition
80% Ethanol with 0.5% Formic

Acid

Solid-to-Liquid Ratio 1:25 (g/mL)

Ultrasound Temperature 35°C

Extraction Time 20 minutes

Table 2: Peonidin Glycoside Content in Various Berries
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Berry Species
Peonidin Glycoside
Content

Reference

Blueberries
Richest source among listed

berries

Hawthorn Identified

Black Currant Identified

Gooseberry Identified

Cranberry
Peonidin-3-O-glucoside

present

Elderberry
Peonidin-3-O-glucoside

(14.9% of total anthocyanins)

Conclusion
Ultrasound-assisted extraction is a powerful and efficient technique for the recovery of

peonidin from berries. The protocol detailed in this application note provides a robust

framework for researchers to extract and quantify this valuable bioactive compound.

Optimization of extraction parameters is crucial for maximizing yield and preserving the integrity

of the peonidin molecule. The use of HPLC-DAD allows for accurate and sensitive

quantification, which is essential for quality control, standardization, and further research into

the biological activities of peonidin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Peonidin - Wikipedia [en.wikipedia.org]

2. Identification of anthocyanins in deep colored berries and grains in China - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b192077?utm_src=pdf-body
https://www.benchchem.com/product/b192077?utm_src=pdf-body
https://www.benchchem.com/product/b192077?utm_src=pdf-body
https://www.benchchem.com/product/b192077?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Peonidin
https://pmc.ncbi.nlm.nih.gov/articles/PMC11283079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11283079/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. benchchem.com [benchchem.com]

4. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Application Note: Ultrasound-Assisted Extraction of
Peonidin from Berries]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192077#ultrasound-assisted-extraction-of-peonidin-
from-berries]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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